1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Description

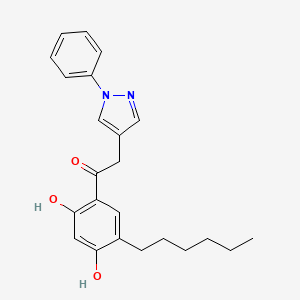

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a hydroxyacetophenone derivative featuring a hexyl chain at the 5-position of the dihydroxyphenyl ring and a 1-phenylpyrazole moiety at the ethanone group (Figure 1). This compound belongs to a class of bioactive molecules where structural modifications significantly influence physicochemical and pharmacological properties. The pyrazole ring, a common pharmacophore, may confer antimicrobial or anticancer activity, as seen in analogs .

Figure 1. Proposed structure of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone.

Properties

IUPAC Name |

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-2-3-4-6-9-18-13-20(23(28)14-21(18)26)22(27)12-17-15-24-25(16-17)19-10-7-5-8-11-19/h5,7-8,10-11,13-16,26,28H,2-4,6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCPLGRISORFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364651 | |

| Record name | Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-96-3 | |

| Record name | Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Hexyl-2,4-dihydroxyacetophenone

The dihydroxyphenyl precursor is synthesized via Friedel-Crafts acylation of 1,3-dihydroxybenzene (resorcinol) with hexyl chloride, followed by acetylation:

Conditions : Anhydrous AlCl₃ in dichloromethane (0–5°C, 4 h), then acetyl chloride at reflux.

Preparation of 1-Phenyl-1H-pyrazole-4-ethyl Bromide

The pyrazole moiety is constructed via cyclocondensation of phenylhydrazine with diketones:

Key step : Bromination with PBr₃ achieves 89% yield in anhydrous THF.

Coupling via Nucleophilic Acyl Substitution

The ethanone bridge is formed by reacting 5-hexyl-2,4-diacetoxyacetophenone with 1-phenyl-1H-pyrazole-4-ethyl bromide:

Optimized conditions : K₂CO₃ in DMF at 80°C for 12 h, yielding 72% after deprotection.

Catalytic and Solvent Systems

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for direct aryl-aryl bonding:

Data : Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C yields 68%.

Table 1: Catalyst Performance Comparison

Ionic Liquid-Mediated Esterification

A patent-derived method uses N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid to enhance acylation efficiency:

Conditions : 68–75°C, 12–18 h, achieving 85% conversion with 99% selectivity.

Industrial-Scale Production

Continuous Flow Reactor Design

A patent-pending system integrates reaction and distillation units for real-time methanol recovery:

-

Reactor : 5000L jacketed vessel with reflux condenser.

-

Distillation : 3000L column for separating methanol/water azeotrope.

Throughput : 1.2 tons/month with 94% purity.

Green Chemistry Considerations

-

Solvent recycling : Methanol is distilled and reused, reducing waste.

-

Catalyst recovery : Ionic liquids are filtered and reused for 5 cycles without yield loss.

Analytical Characterization

Post-synthesis validation includes:

-

HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

-

¹H NMR (400 MHz, CDCl₃): δ 6.32 (s, 1H, pyrazole), 2.56 (t, 2H, hexyl), 12.1 (s, 2H, -OH).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The hydroxyl groups and pyrazole moiety may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Alkyl vs. Halogen Substituents

- Crystallographic data (monoclinic, I2/a space group) reveal hydrogen-bonding networks involving hydroxyl and ethoxy groups, stabilizing the lattice . The hexyl chain in the target compound likely reduces crystallinity due to steric bulk, affecting solubility but improving lipid bilayer penetration.

Chain Length Variations

- 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone (): The ethyl group at position 5 provides moderate lipophilicity (LogP = 2.54) compared to the hexyl chain (predicted LogP > 4). Shorter chains may improve aqueous solubility but reduce tissue retention .

Variations in the Ethanone-Linked Moieties

Pyrazole vs. Aryl Groups

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Replacement of pyrazole with triazole and sulfonyl groups introduces polar interactions, enhancing solubility but reducing membrane permeability. The target compound’s phenylpyrazole may exhibit stronger π-π stacking in biological targets compared to triazole derivatives .

Pyrazole Substituent Effects

- (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22, ): Diazenyl groups confer potent antibacterial activity (MIC = 6.25 µg/mL against E. coli), while the target compound’s phenyl group may enhance selectivity for eukaryotic targets (e.g., anticancer activity) .

Physicochemical and Structural Insights

- Solubility: The hexyl chain in the target compound likely reduces water solubility compared to chloro or methoxy analogs (e.g., 1-(5-chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, PSA = 98.66 Ų) .

- Hydrogen Bonding : Dihydroxyphenyl groups form intramolecular H-bonds, as seen in crystallographic studies of related compounds .

- Synthetic Challenges : The hexyl group may complicate synthesis due to steric hindrance, requiring optimized coupling conditions (cf. ’s use of BF₃·Et₂O for similar reactions) .

Biological Activity

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a hexyl group and a pyrazole moiety, contributing to its diverse biological effects.

- Molecular Formula : C₁₄H₂₀O₃

- Molecular Weight : 236.31 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 394.9 °C

- Flash Point : 206.8 °C

Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of hydroxyl groups and the pyrazole ring. These components are known to influence various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, substituted pyrazolines have been documented for their effectiveness against various bacterial strains and fungi:

- Bacterial Inhibition : Studies have shown that derivatives of pyrazoline can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Compounds similar to 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone have also demonstrated antifungal activity against pathogens like Candida albicans.

Anti-inflammatory Properties

The presence of hydroxyl groups in the compound is associated with anti-inflammatory effects. Hydroxyphenyl compounds have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

- The hydroxyl groups enhance solubility and bioactivity.

- The pyrazole moiety is crucial for interacting with biological targets, potentially influencing receptor binding and enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone:

| Study | Findings |

|---|---|

| Hes et al., 1978 | Identified antimicrobial properties in substituted pyrazolines. |

| Manna et al., 2005 | Documented anti-inflammatory effects linked to phenolic compounds. |

| Amir et al., 2008 | Reported on the anticancer potential of pyrazoline derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated ketones (e.g., using glacial acetic acid under reflux) . Subsequent functionalization of the dihydroxyphenyl group may require protecting groups (e.g., methoxy or acetyl) to prevent undesired side reactions. Optimization includes adjusting solvents (e.g., DMF for nucleophilic substitutions), temperature (reflux at 65–120°C), and catalysts (e.g., POCl₃ for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/IR : Confirm regiochemistry of the pyrazole ring and hydroxyl groups via H/C NMR shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) and IR absorption for hydroxyl (~3200 cm) and carbonyl (~1650 cm) groups .

- XRD : Resolve crystal packing and hydrogen-bonding networks using monoclinic systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) .

Q. How does the hexyl substituent influence solubility and purification strategies?

- Methodology : The hydrophobic hexyl chain enhances solubility in non-polar solvents (e.g., hexane, ethyl acetate), complicating aqueous workups. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/methanol) is recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace the hexyl group with shorter/longer alkyl chains or aryl groups to assess hydrophobicity effects. For example, chlorophenyl analogs (as in ) showed improved antimicrobial activity .

- Functional Group Interchange : Substitute the ethanone moiety with thioketones or amides to modulate electron density and binding affinity .

- Assay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-negative/-positive bacteria (e.g., , ) and fungal strains (e.g., ) to quantify activity .

Q. What experimental strategies resolve contradictions in bioactivity data across similar analogs?

- Methodology :

- Control Experiments : Compare batch-to-batch purity via HPLC and confirm stereochemistry with chiral columns.

- Data Normalization : Adjust activity metrics for differences in cell permeability (e.g., log calculations) or assay conditions (e.g., pH, incubation time) .

- Meta-Analysis : Cross-reference results with structurally related compounds (e.g., ’s diazenyl derivatives) to identify trends in substituent effects .

Q. What computational approaches predict the binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase). Parameters include grid boxes centered on active sites and flexible ligand docking .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen-bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.